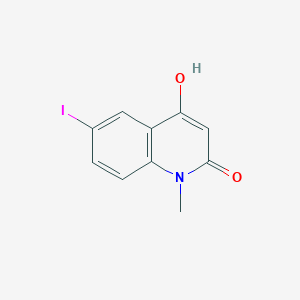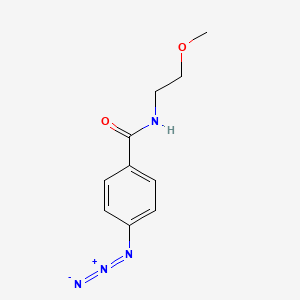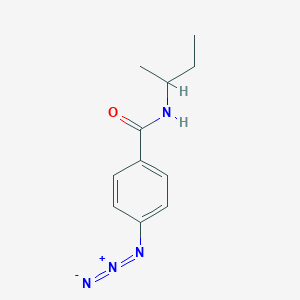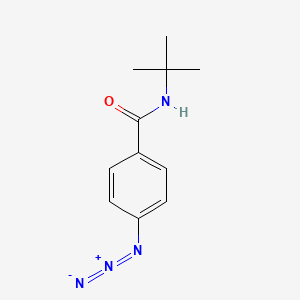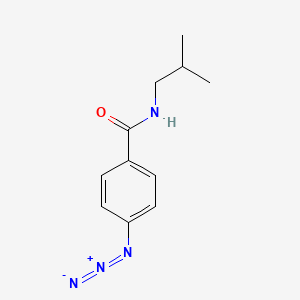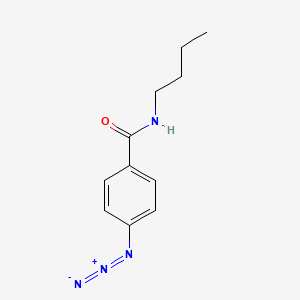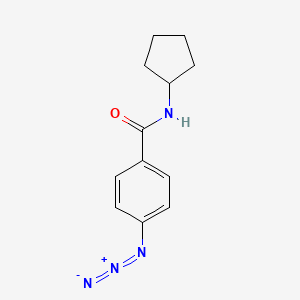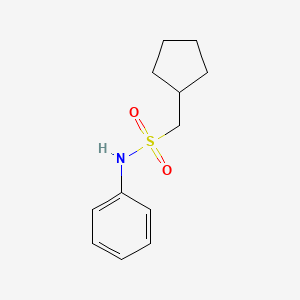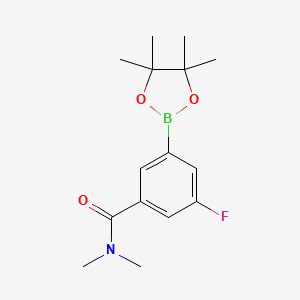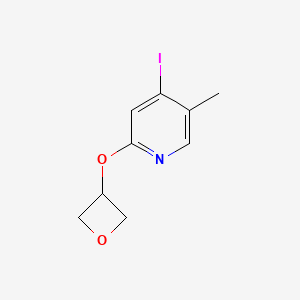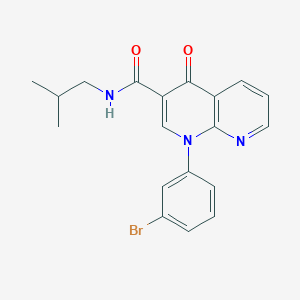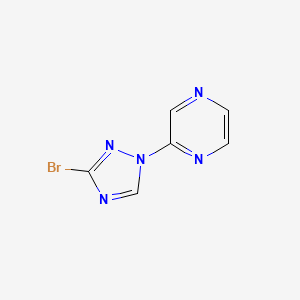
2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine is a heterocyclic compound that contains both a pyrazine ring and a triazole ring. The presence of these two rings makes it an interesting compound for various chemical and biological applications. The compound’s molecular formula is C6H4BrN5, and it has a molecular weight of 226.03 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine typically involves the reaction of 2-amino-3,5-dibromopyrazine with sodium nitrite in aqueous acetic acid, followed by the treatment with a functionalized azido group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of click chemistry and the use of readily available starting materials suggest that the process can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: These reactions may require oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives .
Scientific Research Applications
2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it can form non-covalent interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxybenzaldehyde
- 1,2,3-Triazole and 1,2,4-Triazole Derivatives
Uniqueness
What sets 2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine apart from similar compounds is its unique combination of a pyrazine ring and a triazole ring. This dual-ring structure provides a versatile platform for chemical modifications and enhances its potential for various applications in research and industry .
Properties
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN5/c7-6-10-4-12(11-6)5-3-8-1-2-9-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDNLSKOAHIFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)N2C=NC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

